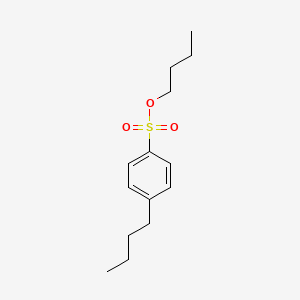![molecular formula C20H25N3OS B14399099 10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL CAS No. 89907-41-5](/img/structure/B14399099.png)
10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL is a compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects. This compound is structurally characterized by a phenothiazine core with a 4-methylpiperazin-1-yl propyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core is synthesized through a series of reactions, including the Goldberg reaction, which involves the formation of the phenothiazine ring.
Attachment of the Side Chain: The side chain is attached using a sodamide reaction with 1-(3-Chloropropyl)-4-Methylpiperazine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the phenothiazine core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL involves its interaction with various molecular targets:
Dopamine Receptors: The compound acts as a dopamine receptor antagonist, particularly at D1 and D2 receptors.
Histamine Receptors: It also exhibits antihistaminergic properties by blocking H1 receptors.
Other Pathways: The compound may interact with other neurotransmitter systems, contributing to its pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
Prochlorperazine: A phenothiazine derivative with similar antipsychotic properties.
Trifluoperazine: Another phenothiazine compound used in the treatment of schizophrenia.
Fluphenazine: A related compound with antipsychotic effects.
Uniqueness
10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL is unique due to its specific side chain and the resulting pharmacological profile. Its combination of dopamine and histamine receptor antagonism distinguishes it from other phenothiazine derivatives.
Propiedades
Número CAS |
89907-41-5 |
|---|---|
Fórmula molecular |
C20H25N3OS |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-1-ol |
InChI |
InChI=1S/C20H25N3OS/c1-21-12-14-22(15-13-21)10-5-11-23-16-6-2-3-8-18(16)25-19-9-4-7-17(24)20(19)23/h2-4,6-9,24H,5,10-15H2,1H3 |
Clave InChI |
KTFXVRMKCQWMAV-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC(=C42)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine](/img/structure/B14399019.png)

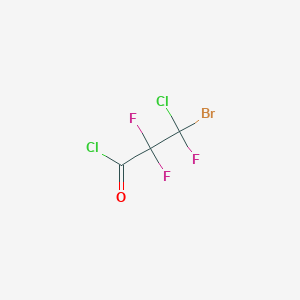
![({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14399033.png)
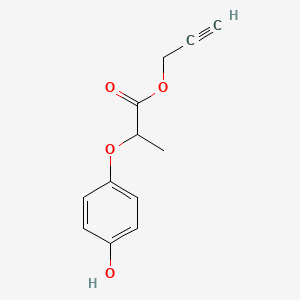

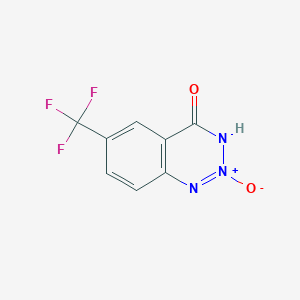

![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14399078.png)
![2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14399081.png)
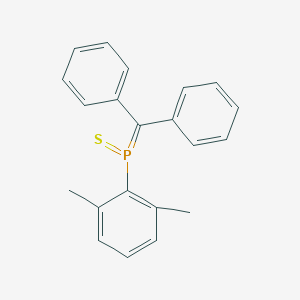
![2-{3-[(3-Amino-3-oxopropyl)amino]benzene-1-sulfonyl}ethyl hydrogen sulfate](/img/structure/B14399084.png)
